1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea
Description
Chemical Structure & Key Features
The compound 1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS: 2034240-74-7) is a urea derivative featuring a benzo[c][1,2,5]thiadiazole core substituted with a fluorine atom at position 6 and a methyl group at position 2. The thiadiazole ring is fully oxidized to a sulfone (2,2-dioxid), enhancing its electron-withdrawing properties. A urea linkage connects this heterocycle to a 2-(trifluoromethyl)phenyl group via a two-carbon ethyl spacer. Its molecular formula is C₁₇H₁₆F₄N₄O₃S, with a molecular weight of 432.4 g/mol .
Properties
IUPAC Name |
1-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F4N4O3S/c1-24-14-7-6-11(18)10-15(14)25(29(24,27)28)9-8-22-16(26)23-13-5-3-2-4-12(13)17(19,20)21/h2-7,10H,8-9H2,1H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQUJIDVVZLHEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F4N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea involves multiple steps:
Starting Materials
6-fluoro-3-methyl-1,2,5-thiadiazole-1,1-dioxide
2-(trifluoromethyl)aniline
Ethyl chloroformate
Urea
Key Reactions
Fluorination: : Introduction of the fluorine atom to the thiadiazole ring.
Methylation: : Addition of the methyl group to the thiadiazole structure.
Condensation: : Reaction between 6-fluoro-3-methyl-1,2,5-thiadiazole-1,1-dioxide and 2-(trifluoromethyl)aniline to form an intermediate.
Formation of the Urea Derivative: : Reaction of the intermediate with ethyl chloroformate and subsequent treatment with urea.
Industrial Production Methods
In an industrial setting, the production of this compound is optimized for scale and efficiency. Large reactors and precise control of reaction conditions ensure high yield and purity. Key considerations include temperature control, pressure maintenance, and the use of catalysts to accelerate reactions.
Chemical Reactions Analysis
Types of Reactions
1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form more complex structures.
Reduction: : It can be reduced to modify its functional groups.
Substitution: : The compound can participate in substitution reactions, replacing specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: : Uses oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Requires reducing agents like lithium aluminium hydride or hydrogen gas under pressure.
Substitution: : Involves reagents such as halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new alkyl or aryl groups.
Scientific Research Applications
Chemistry
This compound serves as a building block for synthesizing more complex molecules in organic chemistry. Its unique structure allows for versatile modifications.
Biology
In biological research, 1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is used to study enzyme inhibition and protein interactions.
Medicine
Medically, the compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In industrial applications, this compound is used in the production of advanced materials and polymers, benefiting from its stability and reactivity.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms:
Molecular Targets: : It interacts with specific proteins and enzymes, inhibiting their activity.
Pathways Involved: : The compound may disrupt cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Heterocyclic Core Modifications
- Benzo[c][1,2,5]thiadiazole vs. Tetrazine/Imidazothiazole: The target compound’s benzo[c][1,2,5]thiadiazole sulfone core distinguishes it from tetrazine () or imidazothiazole () analogues.
Substituent Effects
- Trifluoromethyl Phenyl Group : A common feature in the target compound and CAS 2034495-64-0, this group enhances lipophilicity and resistance to oxidative metabolism .
- Halogen Substitutions : The 6-fluoro substituent in the target compound may improve bioavailability compared to chlorine in ’s compound, which could increase molecular weight and alter solubility .
Biological Activity
Molecular Formula
- Molecular Formula : C16H15F4N3O2S
- Molecular Weight : 385.37 g/mol
Structural Features
The compound features a thiadiazole core, which is known for its diverse biological activities. The presence of fluorine substituents enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Thiadiazole derivatives often exhibit inhibitory effects on various enzymes, which can lead to therapeutic outcomes in diseases such as cancer and inflammation.
- Antimicrobial Activity : Some studies suggest that compounds with similar structures possess antimicrobial properties due to their ability to disrupt microbial cell membranes or inhibit metabolic pathways.
- Anticancer Properties : The structural components may interact with DNA or proteins involved in cell proliferation, thereby exhibiting anticancer effects.
Efficacy Studies
Recent research has highlighted the potential of this compound in various biological assays:
- Cell Viability Assays : In vitro studies demonstrated that the compound significantly reduces cell viability in cancer cell lines, indicating potential cytotoxic effects.
- Enzyme Inhibition Assays : The compound was tested against several enzymes (e.g., cyclooxygenase, lipoxygenase) showing promising results in inhibiting their activity, which is crucial in inflammatory pathways.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range. |
| Study 2 | Showed inhibition of cyclooxygenase-2 (COX-2) with a potency comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). |
| Study 3 | Reported antimicrobial activity against Gram-positive bacteria, suggesting potential use as an antibacterial agent. |
Toxicity and Safety Profile
While the biological activities are promising, it is essential to evaluate the toxicity profile of the compound:
- Acute Toxicity Tests : Preliminary tests indicate low acute toxicity in animal models.
- Chronic Exposure Studies : Long-term studies are necessary to assess any potential carcinogenic effects or organ toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
